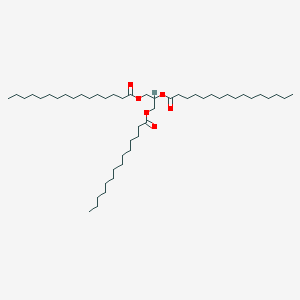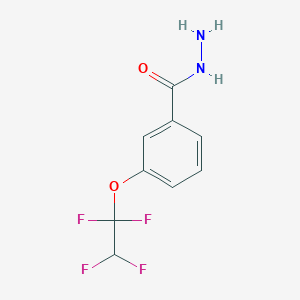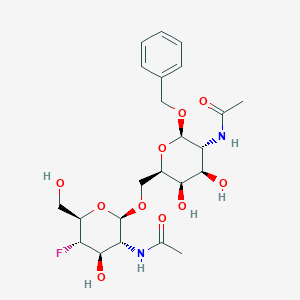
3-amino-1-methyl-1H-pyrazole-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is derived from a natural product lead and has demonstrated potent activity against various fungal pathogens, including Candida and Aspergillus species . FK463 Sodium inhibits the synthesis of 1,3-β-D-glucan, an essential component of the fungal cell wall, making it a valuable therapeutic agent for treating life-threatening mycoses .
Preparation Methods
Synthetic Routes and Reaction Conditions: FK463 Sodium is synthesized through a series of chemical modifications of the natural product FR901379. The process involves the enzymatic cleavage of the hexapeptide FR901370, followed by the addition of a fatty N-acyl side chain to enhance its antifungal potency . The key intermediate for the acyl side chain, methyl 4-(5-(4-pentyloxyphenyl)isoxazol-3-yl)benzoate, is prepared by regioselective 1,3-dipolar cycloaddition reaction . The cyclic peptide nucleus FR179642 is obtained by enzymatic cleavage and further chemical modifications .
Industrial Production Methods: Industrial production of FK463 Sodium involves fermentation of the fungus Coleophoma empetri to produce the natural product FR901379. This is followed by chemical modifications to enhance its antifungal activity and reduce hemolytic activity . The final product is obtained through purification and crystallization processes to ensure high purity and potency .
Chemical Reactions Analysis
Types of Reactions: FK463 Sodium undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various organic reagents, including alkyl halides and acyl chlorides, are employed in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of FK463 Sodium with altered antifungal properties.
Reduction: Reduced forms of FK463 Sodium with modified activity.
Substitution: Substituted derivatives with enhanced specificity and potency against fungal pathogens.
Scientific Research Applications
FK463 Sodium has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and modification of echinocandin-like lipopeptides.
Biology: Investigated for its effects on fungal cell wall synthesis and integrity.
Industry: Utilized in the development of new antifungal agents with improved efficacy and reduced toxicity.
Mechanism of Action
FK463 Sodium exerts its antifungal effects by inhibiting the enzyme 1,3-β-D-glucan synthase, which is crucial for the synthesis of 1,3-β-D-glucan, a key component of the fungal cell wall . This inhibition disrupts the integrity and structure of the fungal cell wall, leading to cell lysis and death . The molecular targets include the glucan synthase complex, and the pathways involved are related to cell wall biosynthesis and maintenance .
Comparison with Similar Compounds
Caspofungin: Another echinocandin with a similar mechanism of action but different spectrum of activity.
Anidulafungin: An echinocandin with comparable antifungal properties but distinct pharmacokinetic profile.
Amphotericin B: A polyene antifungal with a different mechanism of action, targeting ergosterol in the fungal cell membrane.
Uniqueness of FK463 Sodium: FK463 Sodium is unique due to its potent activity against both Candida and Aspergillus species, its water solubility, and its reduced hemolytic activity compared to other echinocandins . Its ability to inhibit 1,3-β-D-glucan synthesis makes it a valuable therapeutic agent for treating life-threatening fungal infections .
Properties
IUPAC Name |
3-amino-1-methylpyrazole-4-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5O/c1-10-2-3(4(6)9-10)5(11)8-7/h2H,7H2,1H3,(H2,6,9)(H,8,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNTUHVCYAEWHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)N)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30552628 |
Source


|
| Record name | 3-Amino-1-methyl-1H-pyrazole-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30552628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114936-29-7 |
Source


|
| Record name | 3-Amino-1-methyl-1H-pyrazole-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30552628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3-Dihydrofuro[2,3-c]pyridine](/img/structure/B55237.png)
![2,3-Dihydrothieno[2,3-c]pyridine](/img/structure/B55239.png)
![5-Chloro-4-methylidenebicyclo[3.2.0]heptan-6-one](/img/structure/B55242.png)

![(2S)-2-[[(4S)-17-[Methyl(methylsulfonyl)amino]-2-oxo-3-azatricyclo[13.3.1.16,10]icosa-1(18),6,8,10(20),15(19),16-hexaen-4-yl]methylamino]-N-(2-methylpropyl)hexanamide](/img/structure/B55244.png)
![1H-Pyrrole-2,5-dione, 1,1'-[1,3-phenylenebis(methylene)]bis[3-methyl-](/img/structure/B55246.png)




![[3-[(2R,3R,4R,5R,6R)-3-acetamido-4-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] dihydrogen phosphate](/img/structure/B55254.png)
